
Cytidine, 2',3'-dideoxy-, 5'-(hydrogen methylphosphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) is a synthetic nucleoside analogue. It is structurally similar to cytidine, a naturally occurring nucleoside, but lacks hydroxyl groups at the 2’ and 3’ positions of the ribose ring. This modification makes it a potent inhibitor of viral replication, particularly in the context of antiviral therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) typically involves the selective removal of hydroxyl groups from cytidine. This can be achieved through various chemical reactions, including reduction and substitution reactions. The key steps include:
Reduction: The hydroxyl groups at the 2’ and 3’ positions are selectively reduced to hydrogen atoms.
Substitution: The 5’ hydroxyl group is substituted with a hydrogen methylphosphonate group.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Purification: The crude product is purified using techniques such as chromatography.
Quality Control: The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting Agents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce new functional groups to the nucleoside.
Wissenschaftliche Forschungsanwendungen
Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Studied for its role in inhibiting viral replication, particularly in the context of HIV and other viral infections.
Medicine: Investigated as a potential antiviral agent in the treatment of viral infections.
Industry: Used in the production of antiviral drugs and other pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) involves its incorporation into viral DNA during replication. This incorporation results in chain termination, effectively inhibiting viral replication. The compound targets viral reverse transcriptase, an enzyme critical for the replication of many viruses, including HIV.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analogue with similar antiviral properties.
2’,3’-Didehydro-2’,3’-dideoxycytidine: A related compound with modifications at the 2’ and 3’ positions.
5-Fluorocytidine: A fluorinated analogue with enhanced antiviral activity.
Uniqueness
Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) is unique due to its specific structural modifications, which confer distinct antiviral properties. Its ability to inhibit viral replication by causing chain termination makes it a valuable compound in antiviral research and therapy.
Eigenschaften
CAS-Nummer |
140132-40-7 |
|---|---|
Molekularformel |
C10H16N3O5P |
Molekulargewicht |
289.22 g/mol |
IUPAC-Name |
[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C10H16N3O5P/c1-19(15,16)17-6-7-2-3-9(18-7)13-5-4-8(11)12-10(13)14/h4-5,7,9H,2-3,6H2,1H3,(H,15,16)(H2,11,12,14)/t7-,9+/m0/s1 |
InChI-Schlüssel |
KSYDGKZXBZYGRR-IONNQARKSA-N |
Isomerische SMILES |
CP(=O)(O)OC[C@@H]1CC[C@@H](O1)N2C=CC(=NC2=O)N |
Kanonische SMILES |
CP(=O)(O)OCC1CCC(O1)N2C=CC(=NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



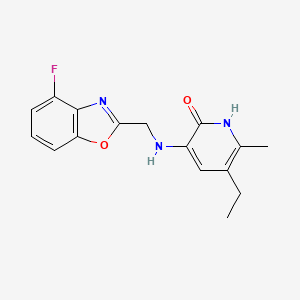
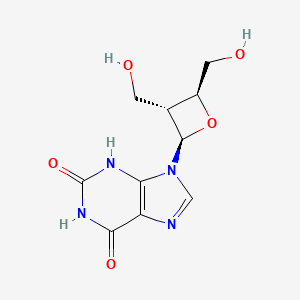
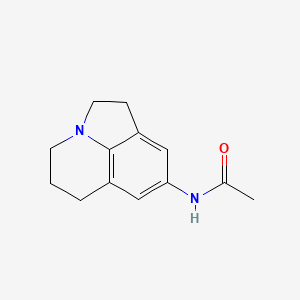
![6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine](/img/structure/B12791196.png)

![3-chloro-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12791230.png)
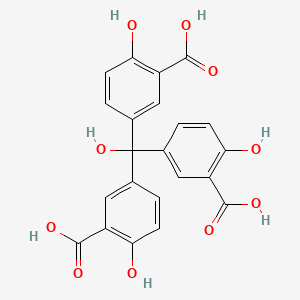


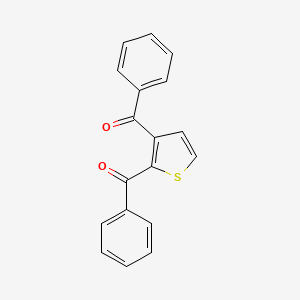
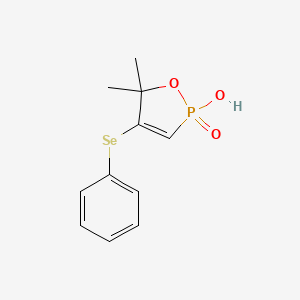
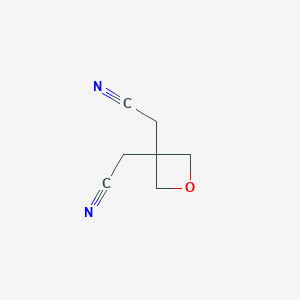
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
